Benzo(A)coronene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

octacyclo[18.6.2.02,7.08,25.011,24.014,23.017,22.021,26]octacosa-1(26),2,4,6,8(25),9,11(24),12,14(23),15,17(22),18,20,27-tetradecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H14/c1-2-4-20-19(3-1)21-13-11-17-9-7-15-5-6-16-8-10-18-12-14-22(20)28-26(18)24(16)23(15)25(17)27(21)28/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQSLOOOUQZYGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3=C4C5=C(C=CC6=C5C7=C(C=C6)C=CC8=C7C4=C(C2=C1)C=C8)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172454 | |

| Record name | Benzo(a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190-70-5 | |

| Record name | Benzo(a)coronene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)coronene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Benzo[a]coronene: Structure, Properties, and Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of benzo[a]coronene, a fascinating polycyclic aromatic hydrocarbon (PAH). We will delve into its intricate chemical structure, explore its unique physicochemical and electronic properties, and discuss its current and potential applications in cutting-edge fields such as organic electronics and bio-imaging. This document is intended to be a valuable resource for researchers and professionals seeking a deeper understanding of this intriguing molecule.

Unveiling the Structure of Benzo[a]coronene

Benzo[a]coronene is a large, planar PAH with the chemical formula C₂₈H₁₄ and a molecular weight of 350.4108 g/mol .[1] Its structure consists of a central coronene core fused with an additional benzene ring, resulting in a highly conjugated system of nine fused rings. This extensive π-system is the primary determinant of its unique electronic and photophysical properties.

Key Identifiers:

| Identifier | Value |

| CAS Number | 190-70-5[1] |

| IUPAC Name | Benzo[a]coronene[1] |

| Molecular Formula | C₂₈H₁₄[1] |

| Molecular Weight | 350.4108[1] |

The planarity of the benzo[a]coronene molecule allows for efficient π-π stacking interactions in the solid state, a crucial factor for its application in organic electronics.

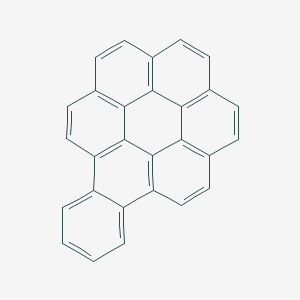

Caption: 2D Chemical Structure of Benzo[a]coronene.

Synthesis of Benzo[a]coronene and its Derivatives

General Synthetic Strategies

Two primary approaches have been successfully employed for the synthesis of coronene-based structures:

-

Diels-Alder Reaction followed by Oxidative Cyclodehydrogenation: This classic approach involves the [4+2] cycloaddition of a diene and a dienophile to construct a key precursor, which is then subjected to an oxidative cyclodehydrogenation reaction (e.g., using FeCl₃ or AlCl₃) to achieve the final planar, fully aromatic system.

-

Scholl Reaction: The Scholl reaction is an acid-catalyzed intramolecular or intermolecular aromatic substitution reaction that forms a new carbon-carbon bond between two aromatic rings. This method is widely used for the synthesis of complex PAHs from smaller aromatic precursors.

Representative Experimental Protocol: Synthesis of a Substituted Tribenzo[a,d,g]coronene

The following protocol, adapted from the synthesis of a substituted tribenzo[a,d,g]coronene, illustrates a potential pathway that could be modified for the synthesis of benzo[a]coronene.[2]

Workflow for the Synthesis of Coronene Derivatives

Caption: Generalized workflow for the synthesis of coronene derivatives.

Step-by-Step Methodology:

-

Diels-Alder Reaction: A substituted cyclopenta[e]pyren-10-one (diene) is reacted with a substituted 2-aminobenzoic acid (dienophile) in the presence of isopentyl nitrite in degassed 1,2-dichloroethane. The reaction mixture is heated to reflux for several hours.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of petroleum ether and dichloromethane) to yield the intermediate cycloadduct.

-

Oxidative Cyclodehydrogenation (Scholl Reaction): The purified intermediate is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. An excess of an oxidizing agent, such as iron(III) chloride (FeCl₃), is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature and stirred for an extended period.

-

Quenching and Extraction: The reaction is quenched by the addition of methanol. The resulting mixture is filtered, and the filtrate is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

Final Purification: The crude product is further purified by column chromatography on silica gel to afford the final substituted benzo[a]coronene derivative.

Self-Validation and Causality: The success of this synthesis relies on the precise control of reaction conditions. The Diels-Alder reaction requires an inert atmosphere and degassed solvents to prevent side reactions. The choice of isopentyl nitrite as a diazotizing agent is crucial for the in situ generation of the aryne dienophile. The Scholl reaction is a powerful but often aggressive method; careful control of temperature and the slow addition of the oxidizing agent are necessary to avoid unwanted side reactions and polymerization. The multi-step purification process, involving column chromatography, is essential to isolate the desired product in high purity, which is critical for its subsequent characterization and application.

Physicochemical and Electronic Properties

The extensive π-conjugation in benzo[a]coronene gives rise to a unique set of physicochemical and electronic properties.

Physical Properties

| Property | Value | Source |

| Melting Point | 282-294.5 °C | [1] |

| Solubility | Sparingly soluble in common organic solvents like THF, chloroform, and toluene. | General knowledge for large PAHs |

The low solubility of benzo[a]coronene in common organic solvents is a significant challenge for its processing and characterization. Functionalization of the coronene core with solubilizing groups, such as long alkyl chains, is a common strategy to improve its solubility.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy: Due to the high symmetry of the coronene core, the NMR spectra of its derivatives can be complex. The ¹H NMR spectrum of a substituted tribenzo[a,d,g]coronene shows signals in the aromatic region (δ = 7.0-8.5 ppm).[2] The ¹³C NMR spectrum of the same compound displays a multitude of signals corresponding to the numerous non-equivalent carbon atoms in the large aromatic system (δ = 120-150 ppm).[2]

UV-Vis Absorption and Fluorescence Spectroscopy: Benzo[a]coronene and its derivatives exhibit strong absorption in the UV and visible regions of the electromagnetic spectrum. The UV-vis absorption spectrum of a substituted tribenzo[a,d,g]coronene derivative in dichloromethane shows characteristic absorption bands.[2] These compounds are also highly fluorescent, typically emitting in the green region of the visible spectrum. The fluorescence quantum yields of some substituted tribenzo[a,d,g]coronene derivatives have been reported to be in the range of 0.45 to 0.77.[2]

| Spectroscopic Property | Wavelength (nm) | Details |

| UV-Vis Absorption | ~350-450 | For substituted tribenzo[a,d,g]coronenes[2] |

| Fluorescence Emission | ~480-520 | For substituted tribenzo[a,d,g]coronenes[2] |

Electrochemical Properties

Cyclic voltammetry is a powerful technique to investigate the redox behavior of molecules and to estimate their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For substituted tribenzo[a,d,g]coronene derivatives, reversible oxidation waves are observed, indicating the formation of stable radical cations.[2] The HOMO energy levels, calculated from the onset of the first oxidation potential, are typically in the range of -5.4 to -5.5 eV.[2] These values are crucial for designing and fabricating organic electronic devices, as they determine the efficiency of charge injection and transport.

Electrochemical Workflow for HOMO/LUMO Determination

Caption: Workflow for determining HOMO/LUMO energy levels using cyclic voltammetry.

Applications in Advanced Materials and Drug Development

The unique electronic and photophysical properties of benzo[a]coronene and its derivatives make them promising candidates for a range of applications, from organic electronics to potential roles in biomedical research.

Organic Electronics

The ability of benzo[a]coronene to self-assemble into ordered structures through π-π stacking makes it an attractive material for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

-

OFETs: In OFETs, the ordered stacking of planar benzo[a]coronene molecules can facilitate efficient charge transport, leading to high charge carrier mobilities. The performance of OFETs is highly dependent on the molecular packing and the interface between the organic semiconductor and the dielectric layer.

-

OLEDs: The high fluorescence quantum yields of benzo[a]coronene derivatives make them suitable as emissive materials or dopants in the emissive layer of OLEDs. By tuning the chemical structure of the benzo[a]coronene core, the emission color can be modulated.

Molecular Probes and Bio-imaging

The strong fluorescence of coronene derivatives has led to their exploration as fluorescent probes for various applications, including sensing and bio-imaging.[3] Water-soluble coronene derivatives have been shown to act as "turn-on" fluorogenic sensors for the detection of nitroaromatic explosives in aqueous media.[4] While the direct application of benzo[a]coronene in bio-imaging is not yet well-established, the development of functionalized, water-soluble, and biocompatible derivatives could open up new possibilities in this area.

Relevance to Drug Development

The field of drug development is increasingly interested in novel molecular scaffolds. While benzo[a]coronene itself is not a therapeutic agent, its rigid, planar structure could serve as a core for the design of new molecules with specific biological activities. The cytotoxicity of some coronene derivatives has been investigated, which is a crucial first step in assessing their potential for anticancer applications.[5][6] Further research into the structure-activity relationships of functionalized benzo[a]coronene derivatives is needed to explore their potential in drug discovery.

Conclusion and Future Outlook

Benzo[a]coronene is a captivating molecule with a rich array of properties stemming from its extended π-conjugated system. While challenges remain in its synthesis and processing, ongoing research into its functionalization and the development of novel synthetic methodologies is paving the way for its broader application. The insights gained from studying its derivatives have already demonstrated the potential of the coronene core in organic electronics and sensing. As our ability to manipulate these complex aromatic structures at the molecular level improves, we can expect to see benzo[a]coronene and its analogues playing an increasingly important role in the development of next-generation materials and technologies.

References

-

Clar, E.; Schmidt, W. Correlations between photoelectron and ultraviolet absorption spectra of polycyclic hydrocarbons. The perylene, coronene and bisanthene series. Tetrahedron. 1977 , 33, 2093. [Link]

-

Wu, D. et al. Functionalized Coronenes: Synthesis, Solid Structure, and Properties. The Journal of Organic Chemistry. 2012 , 77 (24), 11319-11324. [Link]

-

Shen, Y. et al. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application. Chemical Communications. 2017 , 53 (76), 10568-10571. [Link]

-

National Institute of Standards and Technology. Benzo[a]coronene. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

-

Feng, X., et al. Hexa-peri-hexabenzocoronene (HBC) as a Discotic Mesogen. Chemistry of Materials. 2007 , 19 (25), 6293-6304. [Link]

-

García, F. et al. Self-Assembly of Hydrosoluble Coronenes: A Rich Source of Supramolecular Turn-On Fluorogenic Sensing Materials in Aqueous Media. Organic Letters. 2021 , 23 (22), 8823-8827. [Link]

-

Aree, T. et al. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer. BMC Chemistry. 2019 , 13 (1), 1-11. [Link]

-

Hadizadeh, F. et al. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research. 2013 , 12 (4), 695-703. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. A palate of fluorescent corannulene derivatives: synthesis, spectroscopic properties, and bio-imaging application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

Synthesis of Benzo[a]coronene: A Technical Guide for Advanced Research

Introduction

Benzo[a]coronene is a polycyclic aromatic hydrocarbon (PAH) composed of a central coronene core fused with an additional benzene ring. This extension of the π-system imparts unique photophysical and electronic properties, making it a molecule of significant interest in materials science, organic electronics, and as a potential building block in drug development. This guide provides an in-depth exploration of the synthetic pathways to benzo[a]coronene, offering a critical analysis of the strategic considerations and experimental protocols for its preparation. The focus is on robust and scalable solution-phase methodologies, while also acknowledging alternative approaches such as on-surface and gas-phase synthesis.

Strategic Approaches to the Benzo[a]coronene Core

The construction of the benzo[a]coronene scaffold is a significant synthetic challenge due to its large, rigid, and highly conjugated structure. Successful synthesis hinges on a strategy that either builds the polycyclic framework piece by piece or employs a powerful final cyclization step to stitch together a pre-assembled precursor. The most prominent and effective strategies in the synthesis of large PAHs like benzo[a]coronene are:

-

Convergent Synthesis via Cyclization of a Pre-formed Polycyclic Precursor: This is often the most effective approach. A large, complex, but not fully cyclized, precursor molecule is first synthesized through a series of cross-coupling and annulation reactions. The final, and often most challenging, step is an intramolecular cyclodehydrogenation (Scholl reaction) to form the final coronene core. This strategy allows for greater control and often leads to higher overall yields.

-

Linear Annulation Strategies: This approach involves the stepwise addition of benzene rings to a smaller PAH core. While conceptually straightforward, this method can be lengthy and suffer from low yields in the later stages.

-

Gas-Phase and On-Surface Synthesis: These cutting-edge techniques offer pathways to novel carbon nanostructures but are generally less suited for the bulk synthesis required for many research and development applications. Gas-phase synthesis often involves high-temperature reactions of radical species, while on-surface synthesis utilizes a metallic substrate to catalyze the formation of planar PAHs from molecular precursors.

This guide will focus primarily on a convergent, solution-phase synthetic strategy, as it represents the most practical and adaptable approach for the intended audience.

Proposed Convergent Synthesis of Benzo[a]coronene

A logical and efficient retrosynthetic analysis of benzo[a]coronene points to dibenzo[a,j]perylene as a key penultimate precursor. The final ring closure to form the coronene core can be achieved via a Scholl reaction. The synthesis of dibenzo[a,j]perylene can, in turn, be approached from more readily available starting materials.

Caption: Retrosynthetic analysis of Benzo[a]coronene.

Experimental Protocols

Part 1: Synthesis of Dibenzo[a,j]perylene-8,16-dione via Scholl Reaction

The Scholl reaction is a powerful tool for the synthesis of large PAHs through intramolecular or intermolecular oxidative C-C bond formation. In this step, a suitable naphthoic acid derivative is cyclized to form the dibenzo[a,j]perylene-8,16-dione core. An improved method for this synthesis has been reported, providing a solid foundation for this initial step.

Protocol:

-

Reactant Preparation: A mixture of the chosen naphthoic acid precursor, a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃), and a high-boiling point solvent (e.g., dichlorobenzene) is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.

-

Reaction Execution: The mixture is heated to a high temperature (typically > 150 °C) to initiate the Scholl reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and quenched by the slow addition of an acidic aqueous solution (e.g., dilute HCl). The crude product is then extracted with an organic solvent, washed, dried, and purified by column chromatography on silica gel to yield the dibenzo[a,j]perylene-8,16-dione.

Causality of Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): The strong Lewis acid is crucial for promoting the electrophilic aromatic substitution that drives the C-C bond formation. It polarizes the carbonyl groups and facilitates the intramolecular cyclization.

-

High Temperature: The Scholl reaction typically requires significant thermal energy to overcome the activation barrier for C-C bond formation and subsequent aromatization.

-

Solvent Choice: A high-boiling, inert solvent is necessary to achieve the required reaction temperature and to dissolve the starting materials and intermediates.

Part 2: Reduction of Dibenzo[a,j]perylene-8,16-dione to Dibenzo[a,j]perylene

The carbonyl groups of the dione must be removed to yield the parent hydrocarbon, dibenzo[a,j]perylene. A standard Wolff-Kishner reduction is a suitable and effective method for this transformation.

Protocol:

-

Reactant Mixture: Dibenzo[a,j]perylene-8,16-dione is mixed with hydrazine hydrate in a high-boiling polar solvent such as diethylene glycol. A strong base, typically potassium hydroxide (KOH), is added to the mixture.

-

Reaction Conditions: The mixture is heated to a high temperature (around 180-200 °C) under reflux. The progress of the reaction is monitored by TLC.

-

Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The solid is collected by filtration, washed thoroughly, and dried. The crude dibenzo[a,j]perylene can be further purified by recrystallization or sublimation.

Causality of Experimental Choices:

-

Hydrazine Hydrate: This is the reducing agent that, in the presence of a strong base, converts the carbonyl groups into methylene groups.

-

Potassium Hydroxide: The strong base is essential for the deprotonation steps in the Wolff-Kishner mechanism.

-

High-Boiling Solvent: A high temperature is required to drive the reaction to completion. Diethylene glycol is an excellent choice due to its high boiling point and ability to dissolve the reactants.

Part 3: Final Cyclization to Benzo[a]coronene via Scholl Reaction

The final and most critical step is the intramolecular cyclodehydrogenation of dibenzo[a,j]perylene to form the benzo[a]coronene core. This is another application of the Scholl reaction, requiring a strong oxidizing agent and a Lewis acid.

Protocol:

-

Reactant Setup: Dibenzo[a,j]perylene is dissolved in an inert solvent like dichloromethane. A Lewis acid, such as iron(III) chloride (FeCl₃), is added as the oxidizing agent.

-

Reaction Execution: The reaction is typically carried out at room temperature or with gentle heating, with vigorous stirring. The reaction is monitored by UV-Vis or fluorescence spectroscopy, looking for the characteristic spectral changes associated with the formation of the larger, more conjugated benzo[a]coronene system.

-

Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification of the final product is often challenging due to its low solubility and strong aggregation tendency. Column chromatography followed by recrystallization or sublimation are common methods.

Causality of Experimental Choices:

-

Iron(III) Chloride (FeCl₃): In this context, FeCl₃ acts as both a Lewis acid and an oxidizing agent to facilitate the final C-H activation and C-C bond formation required for the cyclization.

-

Solvent: Dichloromethane is a common solvent for Scholl reactions as it is relatively inert and can dissolve the PAH precursor.

Caption: Proposed workflow for the synthesis of Benzo[a]coronene.

Alternative Synthetic Pathways

While the proposed convergent, solution-phase synthesis is a robust method, other approaches have been explored for the synthesis of coronene and its derivatives, which could potentially be adapted for benzo[a]coronene.

Gas-Phase Synthesis

The gas-phase synthesis of coronene has been achieved through a series of aryl radical-mediated ring annulation reactions.[1] This "bottom-up" approach involves the reaction of smaller PAHs and hydrocarbon radicals at high temperatures, mimicking conditions in combustion or astrochemistry. While mechanistically insightful, this method is not practical for the targeted synthesis of specific, larger PAHs in a laboratory setting for materials or drug development research.

On-Surface Synthesis

On-surface synthesis has emerged as a powerful technique for creating well-defined carbon nanostructures, including coronene-based networks.[2] This method involves the deposition of molecular precursors onto a metallic surface, typically gold (Au(111)), followed by thermal annealing. The surface catalyzes the cyclodehydrogenation and intermolecular coupling reactions. This technique provides exceptional control over the final structure at the atomic level but is limited to the production of very small quantities of material on a surface.

Physicochemical and Spectroscopic Data of Benzo[a]coronene

A thorough understanding of the properties of benzo[a]coronene is essential for its application.

| Property | Value | Source |

| Molecular Formula | C₂₈H₁₄ | NIST[2] |

| Molecular Weight | 350.41 g/mol | NIST[2] |

| CAS Number | 190-70-5 | NIST[2] |

| Melting Point | 282-294.5 °C | NIST[2] |

| Appearance | Yellowish solid | General observation for large PAHs |

| Solubility | Poor in common organic solvents | General property of large, planar PAHs |

Spectroscopic Data:

-

UV-Vis Absorption: The UV-Vis spectrum of benzo[a]coronene is expected to be complex, with multiple absorption bands in the UV and visible regions, characteristic of its extended π-conjugated system.

-

Fluorescence Emission: As a large, rigid PAH, benzo[a]coronene is expected to be highly fluorescent, with emission in the visible range.

-

Infrared (IR) Spectrum: The IR spectrum will show characteristic C-H and C-C stretching and bending vibrations of the aromatic rings.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for structural confirmation, although obtaining high-resolution spectra can be challenging due to the low solubility of the compound.

Conclusion

The synthesis of benzo[a]coronene is a challenging but achievable goal for experienced synthetic chemists. The most practical and scalable approach is a convergent, solution-phase synthesis that utilizes the power of the Scholl reaction for the final cyclization step. By carefully selecting and preparing a suitable precursor, such as dibenzo[a,j]perylene, researchers can access this valuable molecule for further investigation and application in materials science and drug development. The alternative gas-phase and on-surface synthetic methods, while not suitable for bulk synthesis, provide important insights into the fundamental chemistry of large PAHs and offer pathways to novel nanostructures. This guide provides a comprehensive overview of the key synthetic strategies and a detailed, plausible experimental pathway to empower researchers in their pursuit of this fascinating and important molecule.

References

-

NIST. (n.d.). Benzo[a]coronene. In NIST Chemistry WebBook. Retrieved from [Link]

- Clar, E. (1964). Polycyclic Hydrocarbons. Academic Press.

- Goettl, S. J., et al. (2023). Gas-Phase Synthesis of Coronene through Stepwise Directed Ring Annulation. Journal of the American Chemical Society.

Sources

Spectroscopic properties of Benzo(A)coronene

An In-Depth Technical Guide to the Spectroscopic Properties of Benzo[a]coronene

This guide provides a detailed exploration of the spectroscopic properties of Benzo[a]coronene (C₂₈H₁₄), a significant polycyclic aromatic hydrocarbon (PAH). As a less symmetric derivative of the well-studied coronene, Benzo[a]coronene presents unique photophysical characteristics that are of considerable interest to researchers in materials science, astrophysics, and environmental science. This document synthesizes theoretical and experimental findings to offer a comprehensive resource for scientists and drug development professionals.

Introduction to Benzo[a]coronene

Benzo[a]coronene is a large, peri-fused polycyclic aromatic hydrocarbon. Structurally, it can be visualized as a coronene molecule with an additional benzene ring fused to one of its bays, which reduces its high D₆h symmetry. This structural perturbation has profound effects on its electronic and vibrational properties, distinguishing it from its parent compound. Understanding these properties is crucial for applications ranging from molecular electronics to the development of novel sensing probes. This guide will delve into its electronic absorption, photoluminescence, and vibrational characteristics, grounding the discussion in both computational and experimental data where available.

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of a PAH is dictated by the π-π* transitions between its molecular orbitals. The size, shape, and symmetry of the conjugated system determine the energy and intensity of these transitions.

Theoretical Absorption Profile

Computational studies utilizing the Pariser–Parr–Pople model with multi-reference singles-doubles configuration interaction (PPP-MRSDCI) have provided the primary insights into the absorption spectrum of Benzo[a]coronene.[1][2] These calculations predict a complex spectrum with multiple absorption bands spanning the ultraviolet and visible regions.

The computed spectrum shows several key transitions. The overall profile is a result of numerous electronic transitions, with the polarization of the absorbed photon playing a key role in whether a transition is allowed.[1][2] The reduction in symmetry compared to coronene leads to a more complex and feature-rich spectrum.

Table 1: Predicted Major Electronic Absorption Peaks for Benzo[a]coronene

| Predicted Peak Position (eV) | Description |

|---|---|

| ~2.8 eV | Lowest energy absorption band, corresponding to the HOMO-LUMO transition. |

| ~3.5 - 4.5 eV | A series of intense, closely spaced peaks forming a strong absorption band. |

| > 4.5 eV | High-energy transitions contributing to the far-UV absorption profile. |

Data derived from computational analysis presented in scientific literature.[1][2]

Experimental Protocol: UV-Vis Spectroscopy

A robust protocol for experimentally verifying the theoretical absorption spectrum involves high-resolution spectrophotometry.

Objective: To measure the electronic absorption spectrum of Benzo[a]coronene in a non-polar solvent.

Materials:

-

Benzo[a]coronene sample (high purity)

-

Spectroscopic grade cyclohexane or similar non-polar, UV-transparent solvent

-

Dual-beam UV-Vis spectrophotometer

-

Matched 1 cm path length quartz cuvettes

Methodology:

-

Sample Preparation: Prepare a stock solution of Benzo[a]coronene in cyclohexane of a known concentration (e.g., 10⁻⁵ M). Perform serial dilutions to obtain a range of concentrations to ensure absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0 A.U.).

-

Instrument Setup: Calibrate the spectrophotometer using a solvent blank (cyclohexane in both the reference and sample cuvettes) to establish a baseline.

-

Data Acquisition:

-

Rinse the sample cuvette with the Benzo[a]coronene solution before filling.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a pre-determined wavelength range (e.g., 250 nm to 600 nm).

-

-

Data Analysis: Subtract the baseline from the sample spectrum. If necessary, correct for scattering effects. Plot absorbance versus wavelength (nm). The molar extinction coefficients (ε) can be calculated at key peaks using the Beer-Lambert law (A = εcl).

Photoluminescence Spectroscopy

Photoluminescence provides deep insights into the excited-state properties of a molecule, including its emissive decay pathways from the singlet (fluorescence) and triplet (phosphorescence) excited states.

Fluorescence Spectroscopy & Solvatochromism

The most significant experimental work on Benzo[a]coronene has focused on its unique fluorescence properties, particularly its response to the local solvent environment.[3]

Causality of Solvent Effects: In many fluorophores, an increase in solvent polarity stabilizes the excited state more than the ground state, leading to a red shift (bathochromic shift) in the emission spectrum.[4] For PAHs like Benzo[a]coronene, the effect is more nuanced and manifests as a change in the relative intensities of the vibronic bands in the emission spectrum.

A study by Waris et al. demonstrated that the fluorescence emission intensities of Benzo[a]coronene (BCo) are highly dependent on solvent polarity.[3] This led to the definition of the "BCo scale," which is the ratio of the fluorescence intensity of the first vibronic peak (Band I) to that of the third (Band III). This ratio serves as a sensitive probe of the surrounding solvent's polarity.

Table 2: BCo Scale (Fluorescence Intensity Ratio of Band I / Band III) in Various Solvents

| Solvent | Polarity Index | I₁ / I₃ Ratio |

|---|---|---|

| n-Hexane | 0.1 | 0.85 |

| Cyclohexane | 0.2 | 0.88 |

| Carbon Tetrachloride | 1.6 | 1.05 |

| Toluene | 2.4 | 1.15 |

| Dichloromethane | 3.1 | 1.43 |

| Acetone | 5.1 | 1.60 |

| Acetonitrile | 5.8 | 1.65 |

Data adapted from Waris, R., et al., Analyst, 1989.[3]

Experimental Protocol: Measuring the BCo Scale

Objective: To determine the BCo scale for Benzo[a]coronene in a solvent of interest.

Materials:

-

Benzo[a]coronene sample

-

A series of spectroscopic grade solvents of varying polarity (see Table 2)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes (4-sided polished)

Methodology:

-

Solution Preparation: Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) of Benzo[a]coronene in each solvent.

-

Instrument Configuration:

-

Set the excitation wavelength to a value on the rising edge of the lowest energy absorption band (e.g., ~380-390 nm) to minimize scattering.

-

Set the excitation and emission slit widths to achieve adequate signal-to-noise without sacrificing spectral resolution (e.g., 2-5 nm).

-

-

Spectrum Acquisition:

-

Record the emission spectrum for each solvent, scanning a range that covers the entire fluorescence profile (e.g., 400 nm to 600 nm).

-

Record a solvent blank for each solvent to check for background fluorescence or Raman scattering.

-

-

Data Analysis:

-

Subtract the corresponding solvent blank from each sample spectrum.

-

Identify the intensity maxima of the first (Band I) and third (Band III) vibronic peaks in the corrected emission spectrum.

-

Calculate the ratio of these intensities (I₁ / I₃) to determine the BCo scale value.

-

Phosphorescence

No direct experimental studies on the phosphorescence of Benzo[a]coronene were identified. However, based on the principles of PAH photophysics, we can infer its likely characteristics. Phosphorescence is emission from the triplet excited state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence. For Benzo[a]coronene, intersystem crossing (ISC) from the S₁ state to the T₁ state is expected to occur, competing with fluorescence. The efficiency of ISC is often enhanced by the presence of heavy atoms in the solvent (e.g., bromoethane or iodomethane), which increases spin-orbit coupling.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular motions of a compound, providing a structural fingerprint. No specific, published IR or Raman spectra for Benzo[a]coronene were found. However, its spectrum can be predicted to contain characteristic features of large, peri-fused PAHs.

-

Aromatic C-H Stretching: Expected in the 3000-3100 cm⁻¹ region.

-

Aromatic C=C Stretching: A series of sharp bands between 1400-1650 cm⁻¹.

-

In-plane C-H Bending: Found in the 1000-1300 cm⁻¹ region.

-

Out-of-plane C-H Bending: Strong bands in the 650-900 cm⁻¹ region, whose exact positions are sensitive to the number of adjacent hydrogen atoms on the aromatic rings.

A Model for Excited-State Dynamics

The photophysical processes of Benzo[a]coronene can be visualized using a Jablonski diagram. This model illustrates the sequence of events following the absorption of a photon, including vibrational relaxation, fluorescence, intersystem crossing, and phosphorescence. The relative efficiencies of these competing pathways (i.e., their quantum yields and lifetimes) have not been experimentally determined for Benzo[a]coronene but are a critical area for future research. For related molecules like benzo[a]pyrene, the fluorescence quantum yield and lifetime are sensitive to quenching by molecular oxygen, and a triplet quantum yield of ~0.23 has been measured, indicating that intersystem crossing is a significant deactivation pathway.[5]

Conclusion and Future Directions

The spectroscopic profile of Benzo[a]coronene is that of a complex and environmentally sensitive polycyclic aromatic hydrocarbon. While computational studies have provided a foundational understanding of its electronic absorption, experimental work has primarily highlighted its utility as a fluorescent probe for solvent polarity.[1][2][3] Significant gaps remain in our understanding, particularly concerning its vibrational modes, phosphorescence characteristics, and quantitative excited-state dynamics (e.g., quantum yields and lifetimes). Further empirical investigation is necessary to fully characterize this molecule and unlock its potential for advanced applications in materials science and analytical chemistry.

References

-

Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. OiPub. Available at: [Link]

-

Waris, R., Rembert, M. A., Sellers, D. M., Acree, W. E., Street, K. W., & Fetzer, J. C. (1989). Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives. Analyst, 114, 195-199. Available at: [Link]

-

The linear optical absorption spectrum of benzo[a]coronene (C 28 H 14 ) computed by employing our PPP-MRSDCI methodology. ResearchGate. Available at: [Link]

-

Synthesis, Structure, and Photophysical Properties of BN-Embedded Analogue of Coronene. (2022). American Chemical Society. Available at: [Link]

-

Pariser–Parr–Pople Model Based Configuration-Interaction Study of Linear Optical Absorption in Lower-Symmetry Polycyclic Aromatic Hydrocarbon Molecules. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure, and properties of methyl-substituted coronene amide analogue. (2022). Royal Society of Chemistry. Available at: [Link]

-

Solvent Effects on Fluorescence Emission. Evident Scientific. Available at: [Link]

-

Chen, Q.-R., et al. (2023). Synthesis and photophysical properties of BN-benzo[b]triphenylene. ResearchGate. Available at: [Link]

-

Effect of solvent polarity on the fluorescence emission spectra of compound 1 (A) and compound 2 (B) at maximum excitation wavelength corresponding to each solvent (Table S3). ResearchGate. Available at: [Link]

-

Bermudez, G., & Chan, I. Y. (1986). Excitation and fluorescence spectra of coronene in a jet. The Journal of Physical Chemistry. Available at: [Link]

-

UV spectra of Chrysene, Benzo[a]anthracene, 6-Nitrochrysene and 7-Nitro-benzo[a]anthracene. ResearchGate. Available at: [Link]

-

Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. (2023). PubMed Central. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 5. Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Complex World of Large Polycyclic Aromatic Hydrocarbons: A Technical Guide to the Solubility of Benzo[a]coronene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[a]coronene, a large polycyclic aromatic hydrocarbon (PAH), presents significant challenges in pharmaceutical and materials science applications due to its inherent low solubility. This technical guide provides a comprehensive overview of the principles governing the solubility of benzo[a]coronene in organic solvents. While direct quantitative solubility data for benzo[a]coronene is scarce in publicly available literature, this guide leverages data from the structurally analogous and well-studied PAH, coronene, to provide a robust framework for understanding and predicting solubility behavior. We delve into the theoretical underpinnings of PAH solubility, detail experimental methodologies for its determination, and explore the critical factors influencing the dissolution process. This guide is intended to be an essential resource for researchers working with large PAHs, enabling informed solvent selection and optimization of experimental conditions.

Introduction: The Challenge of Large Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings.[1] As the number of fused rings increases, their molecular weight, melting point, and hydrophobicity rise, while their vapor pressure and solubility in both aqueous and organic media tend to decrease.[2] Benzo[a]coronene, with its extensive π-conjugated system, exemplifies the solubility challenges associated with large PAHs. Understanding and overcoming these solubility limitations is crucial for a variety of applications, including as advanced materials, organic electronics, and as reference standards in environmental and toxicological studies.

This guide will provide a detailed exploration of the factors governing the solubility of benzo[a]coronene in organic solvents, offering both theoretical insights and practical guidance for the laboratory setting.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is fundamentally governed by the thermodynamics of the dissolution process. For a compound like benzo[a]coronene, this involves overcoming the strong intermolecular forces in the crystal lattice and establishing favorable interactions with the solvent molecules. The principle of "like dissolves like" is a useful starting point; nonpolar solutes like PAHs are generally more soluble in nonpolar solvents.[1]

The overall Gibbs free energy of solution (ΔGsol) dictates the spontaneity of the dissolution process and is related to the enthalpy (ΔHsol) and entropy (ΔSsol) of solution by the following equation:

ΔGsol = ΔHsol - TΔSsol

For dissolution to be favorable, ΔGsol must be negative. The enthalpy of solution can be considered as the sum of the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy released upon forming solute-solvent interactions. For large PAHs like benzo[a]coronene, the high lattice energy presents a significant enthalpic barrier to dissolution.

Key Physicochemical Properties Influencing Solubility:

-

Molecular Structure: The large, planar, and rigid structure of benzo[a]coronene leads to strong π-π stacking interactions in the solid state, contributing to a high lattice energy that must be overcome for dissolution.

-

Polarity: As a nonpolar hydrocarbon, benzo[a]coronene is expected to have very low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[1]

-

Solvent Properties: The ability of a solvent to dissolve benzo[a]coronene will depend on its polarity, aromaticity, and the strength of its intermolecular forces. Aromatic solvents are often effective due to the potential for π-π interactions with the solute.

Expected Solubility of Benzo[a]coronene in Common Organic Solvents: Insights from Coronene

Due to the limited availability of direct experimental solubility data for benzo[a]coronene, we can infer its likely behavior from data on coronene, a structurally similar large PAH. Coronene (C24H12) consists of six peri-fused benzene rings, presenting a highly condensed and planar aromatic system analogous to benzo[a]coronene.

Based on data for coronene, the solubility of benzo[a]coronene is expected to follow these general trends:

-

High Solubility in Aromatic Solvents: Solvents like benzene and toluene are anticipated to be the most effective due to their ability to engage in favorable π-π stacking interactions with the large aromatic system of benzo[a]coronene.[3][4]

-

Moderate Solubility in Halogenated and Other Nonpolar Solvents: Dichloromethane and chloroform are expected to be reasonably good solvents.[3][4] Non-aromatic, nonpolar solvents like hexane and other aliphatic hydrocarbons will likely exhibit lower, but still measurable, solubility.[4]

-

Low to Negligible Solubility in Polar Solvents: Polar solvents such as ethanol, methanol, and acetone are predicted to be poor solvents for benzo[a]coronene due to the significant mismatch in polarity and the inability to form strong solute-solvent interactions.[4][5]

The following table summarizes the expected solubility of benzo[a]coronene based on reported data for coronene.

Table 1: Expected Solubility of Benzo[a]coronene in Various Organic Solvents (Based on Coronene Data)

| Solvent | Solvent Type | Expected Solubility of Benzo[a]coronene | Reference for Coronene Data |

| Benzene | Aromatic | Very Good | [3][4][6] |

| Toluene | Aromatic | Very Good | [3][4][6] |

| Dichloromethane | Halogenated | Good | [3][4] |

| Chloroform | Halogenated | Good | [4][6] |

| Hexane | Aliphatic | Moderate to Low | [4][6] |

| Ethers | Ether | Moderate | [4][6] |

| Ethanol | Polar Protic | Sparingly Soluble | [4] |

Experimental Determination of Benzo[a]coronene Solubility

Accurate determination of solubility is critical for any application. The following section outlines a robust, self-validating protocol for measuring the solubility of benzo[a]coronene in an organic solvent.

The Shake-Flask Method: A Reliable Approach

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid. The methodology relies on creating a saturated solution and then accurately measuring the concentration of the dissolved solute.

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining benzo(a)coronene solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid benzo[a]coronene to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath or on a magnetic stirrer in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points until the concentration plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE, 0.22 µm) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of benzo[a]coronene in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector. A calibration curve prepared with known concentrations of benzo[a]coronene in the same solvent is essential for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or molarity (mol/L).

-

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful and widely used technique for the quantification of PAHs.

Diagram 2: HPLC-UV Analysis Workflow

Caption: HPLC-UV analysis workflow.

Key Considerations for HPLC Method Development:

-

Column: A C18 reversed-phase column is typically suitable for the separation of PAHs.

-

Mobile Phase: A mixture of acetonitrile and water or methanol and water is commonly used. The exact ratio can be optimized to achieve good separation and a reasonable retention time for benzo[a]coronene.

-

Detection Wavelength: Benzo[a]coronene, like other PAHs, exhibits strong UV absorbance. The optimal detection wavelength should be determined by acquiring a UV spectrum of a standard solution.

-

Calibration: A multi-point calibration curve should be generated using a series of standard solutions of known concentrations to ensure linearity and accuracy of the quantification.

Factors Influencing Benzo[a]coronene Solubility

Several factors can significantly impact the solubility of benzo[a]coronene in organic solvents. Understanding and controlling these factors is essential for obtaining reproducible results and for designing effective dissolution processes.

Diagram 3: Factors Influencing Solubility

Caption: Key factors influencing solubility.

-

Temperature: The solubility of most solids in liquids, including PAHs, increases with temperature. This is because the dissolution process is typically endothermic (ΔHsol > 0). The van't Hoff equation can be used to describe the relationship between the equilibrium constant (related to solubility) and temperature. For practical purposes, conducting solubility experiments at a well-controlled and recorded temperature is crucial.

-

Solvent Polarity and Aromaticity: As previously discussed, the choice of solvent is paramount. A good solvent for benzo[a]coronene will have similar intermolecular forces, allowing for effective solvation. Aromatic solvents that can participate in π-π interactions are generally superior.

-

Purity of Solute and Solvent: Impurities in either the benzo[a]coronene or the solvent can affect the measured solubility. Impurities in the solute can disrupt the crystal lattice, potentially increasing solubility, while impurities in the solvent can alter its solvating properties. It is therefore essential to use high-purity materials for accurate solubility determinations.

Conclusion

References

-

Wikipedia contributors. (2024). Polycyclic aromatic hydrocarbon. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Coronene. Retrieved from [Link]

-

Wikipedia contributors. (2023). Coronene. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chemistry Wiki. (2025). Coronene. Retrieved from [Link]

-

chemeurope.com. (n.d.). Coronene. Retrieved from [Link]

- Puz, A., & Dąbrowska, D. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(1), 21-29.

-

Cheméo. (n.d.). Chemical Properties of Benzo[a]coronene (CAS 190-70-5). Retrieved from [Link]

- Acree, W. E., Jr. (1994). Solubility Data Series, Volume 54: Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. Oxford University Press.

- Acree, W. E., Jr. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents.

- Peng, X., et al. (2018). Remediation of polycyclic aromatic hydrocarbons contaminated soils and sediments: A review.

- Acree, W. E., Jr. (1995). Solubility Data Series, Volume 58: Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems: Part I: Solutes A-E. Oxford University Press.

- Jouyban, A. (2010).

- Valderrama, J. O., & Cardona, L. F. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 41-49.

- Yoshida, N., et al. (2020). Straightforward synthetic routes to well-soluble and regio-defined dibenzo[g,p]chrysene derivatives. Tetrahedron Letters, 61(38), 152331.

- Glesner, M. G., et al. (2021). π-Extended dibenzo[g,p]chrysenes. Organic Chemistry Frontiers, 8(6), 1184-1190.

- Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

-

PubChem. (n.d.). Chrysene. Retrieved from [Link]

- Glesner, M. G., et al. (2021). π-Extended dibenzo[g,p]chrysenes. Organic Chemistry Frontiers, 8(6), 1184-1190.

- Kim, S., et al. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery, 1(4), 519-530.

- Hefter, G. T., & Maczynski, A. (1986).

- International Agency for Research on Cancer. (2010).

-

National Institute of Standards and Technology. (n.d.). Benzo[a]pyrene. In NIST Chemistry WebBook. Retrieved from [Link]

- U.S. Environmental Protection Agency. (2002). Tier I Human Health Cancer Criteria: Benzo(a)pyrene.

- Chickos, J. S., & Acree, W. E., Jr. (2003). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Hydrocarbons.

- Abdel-Shafy, H. I., & Mansour, M. S. (2016). A review on polycyclic aromatic hydrocarbons: source, environmental impact, effect on human health and remediation. Egyptian Journal of Petroleum, 25(1), 107-123.

- Li, Y., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. Molecules, 28(14), 5364.

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. pjoes.com [pjoes.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Coronene - Wikipedia [en.wikipedia.org]

- 5. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Coronene - Chemistry Wiki [chemistry.miraheze.org]

Unveiling the Electronic Landscape of Benzo(a)coronene: A Theoretical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(a)coronene, a polycyclic aromatic hydrocarbon (PAH) formed by the fusion of a benzene ring to the coronene core, presents a fascinating case study in the electronic behavior of extended π-systems. As a structural motif found in more complex graphene-like molecules and a potential, albeit less studied, environmental pollutant, understanding its fundamental electronic structure is paramount. This technical guide provides a comprehensive theoretical exploration of this compound's electronic properties, leveraging established computational chemistry methodologies. We will delve into the molecule's ground-state electronic configuration, frontier molecular orbitals, aromaticity, and predict its spectroscopic behavior. This guide is intended to serve as a foundational resource for researchers investigating the properties and potential applications of this compound and related PAHs.

Introduction: The Significance of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic molecules characterized by their fused aromatic rings. Their planar structure and delocalized π-electron systems endow them with unique electronic and optical properties, making them relevant in materials science, astrophysics, and toxicology.[1][2] Coronene, a highly symmetric PAH, has been extensively studied as a model for graphene fragments.[3][4] The addition of a benzene ring to form this compound breaks this high symmetry, leading to significant alterations in its electronic landscape.

The study of this compound's electronic structure is crucial for several reasons:

-

Fundamental Understanding: It provides insights into how the extension of π-conjugation through benzo-annulation affects the electronic properties of larger PAHs.[5]

-

Materials Science: The electronic properties of PAHs are directly linked to their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[6][7]

-

Toxicology and Drug Development: While less studied than its notorious relative, benzo(a)pyrene, understanding the electronic properties of this compound is a prerequisite for assessing its potential biological activity and for designing molecules that may interact with biological systems. The reactivity of PAHs and their metabolites is intimately linked to their electronic structure.[8][9]

This guide will employ a theoretical and computational approach, primarily relying on Density Functional Theory (DFT), to elucidate the electronic characteristics of this compound.

Theoretical Methodology: A Computational Chemist's Toolkit

The investigation of the electronic structure of molecules like this compound is largely reliant on computational quantum chemistry methods. These in silico experiments provide a powerful and cost-effective means to predict and understand molecular properties.

Density Functional Theory (DFT)

DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[10] The core principle of DFT is that the electronic energy of a system can be determined from its electron density.

Experimental Protocol: Ground-State Geometry Optimization and Electronic Structure Calculation

-

Molecular Structure Input: The initial 3D coordinates of the this compound molecule are generated.

-

Functional and Basis Set Selection:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for PAHs, offering a good description of electronic structure and thermochemistry.[8]

-

Basis Set: The 6-311+G(d,p) basis set is selected. This is a triple-zeta basis set that provides a flexible description of the valence electrons, includes diffuse functions (+) to account for the extended π-system, and polarization functions (d,p) to allow for anisotropic electron distribution.[11]

-

-

Geometry Optimization: A geometry optimization calculation is performed to find the lowest energy structure of the molecule. This ensures that all subsequent calculations are performed on a realistic molecular geometry.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: A single-point energy calculation is then performed using the optimized geometry to obtain detailed information about the electronic structure, including molecular orbital energies and electron density distribution.

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the excited-state properties and predict the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) is employed. TD-DFT is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths, which are crucial for understanding how the molecule interacts with light.[2][3]

Experimental Protocol: Calculation of Electronic Excitation Spectra

-

Ground-State Calculation: A prerequisite is a well-converged ground-state DFT calculation as described above.

-

TD-DFT Calculation: A TD-DFT calculation is then performed, typically requesting the calculation of a number of excited states (e.g., the first 10-20 singlet excited states).

-

Spectral Analysis: The output provides the excitation energies (often in eV) and the corresponding oscillator strengths for each electronic transition. The oscillator strength is a measure of the probability of a given transition occurring. This data is used to simulate the UV-Vis absorption spectrum.

Results and Discussion: The Electronic Portrait of this compound

Molecular Geometry and Aromaticity

This compound, with the chemical formula C₂₈H₁₄, is a planar molecule.[10] The fusion of the additional benzene ring elongates the coronene core in one dimension.

The aromaticity of a PAH is a key determinant of its stability and reactivity. While coronene possesses a high degree of aromaticity, the benzo-annulation in this compound introduces perturbations. Aromaticity can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring, with negative values indicating aromaticity. It is expected that the peripheral rings of this compound will exhibit strong aromatic character, while the central ring's aromaticity might be slightly altered compared to pristine coronene.[12]

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's kinetic stability and its optical and electronic properties.[5]

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable and potentially more reactive. For PAHs, increasing the extent of π-conjugation typically leads to a decrease in the HOMO-LUMO gap.[11] Therefore, this compound is predicted to have a slightly smaller HOMO-LUMO gap compared to coronene.

Table 1: Predicted Electronic Properties of this compound (B3LYP/6-311+G(d,p))

| Property | Predicted Value | Comparison with Coronene |

| HOMO Energy | Lower than Coronene | More easily oxidized |

| LUMO Energy | Lower than Coronene | More easily reduced |

| HOMO-LUMO Gap | Smaller than Coronene | Red-shifted absorption |

Note: The exact values would be obtained from the DFT calculations. The qualitative trends are based on established principles of PAH electronic structure.

Predicted Electronic Absorption Spectrum

The electronic absorption spectrum of this compound is expected to be characteristic of large PAHs, with multiple absorption bands in the UV-Vis region. These bands arise from π-π* electronic transitions. Based on TD-DFT calculations, we can predict the major absorption peaks and their corresponding electronic transitions. The HOMO to LUMO transition will likely be a major contributor to the lowest energy absorption band. Due to the reduced symmetry compared to coronene, some electronically forbidden transitions in coronene may become allowed in this compound, leading to a more complex spectrum.[13]

Implications for Drug Development and Materials Science

The theoretical understanding of this compound's electronic structure has tangible implications:

-

Predicting Reactivity and Metabolism: The distribution of electron density and the energies of the frontier orbitals can help predict the most likely sites for electrophilic or nucleophilic attack. This is crucial for understanding the metabolic activation of PAHs, a key step in their carcinogenic activity.[9] For instance, regions of high HOMO density are often susceptible to oxidation.

-

Designing Novel Materials: By understanding how benzo-annulation modifies the electronic properties of coronene, scientists can rationally design new PAHs with tailored HOMO-LUMO gaps and absorption characteristics for applications in organic electronics.[6] For example, further extending the π-system could lead to materials that absorb light at longer wavelengths, which is desirable for organic photovoltaics.

Conclusion

This technical guide has provided a theoretical framework for understanding the electronic structure of this compound. Through the application of Density Functional Theory and Time-Dependent Density Functional Theory, we can predict its geometry, aromaticity, frontier molecular orbital energies, and electronic absorption spectrum. The key takeaway is that the fusion of a benzene ring to the coronene core leads to a reduction in symmetry and a smaller HOMO-LUMO gap, which has profound implications for the molecule's reactivity and its potential applications. The computational protocols outlined herein serve as a robust starting point for further in-depth investigations into this and other complex polycyclic aromatic hydrocarbons.

References

- Fukuda, R., & Ehara, M. (2007). Theoretical Study on the Excited Electronic States of Coronene and Its π-Extended Molecules Using the Symmetry-Adapted Cluster-Configuration Interaction Method. The Journal of Chemical Physics, 126(18), 184307.

- Mocci, P., Cardia, R., & Cappellini, G. (2019). A computational investigation on the electronic and optical properties of Coronene and its Boron-Nitride and perfluorinated counterparts. Journal of Physics: Conference Series, 1226, 012016.

- Mocci, P., Cardia, R., & Cappellini, G. (2019).

- Yeh, C. H., Wu, C. Y., Su, H. Y., & Chai, J. D. (2018). Electronic properties of the coronene series from thermally-assisted-occupation density functional theory. RSC Advances, 8(60), 34350-34358.

- Chai, J. D. (2012). Thermally-assisted-occupation density functional theory. The Journal of Chemical Physics, 136(15), 154104.

- da Silva, J. B., & da Silva, A. B. (2022). Study of the Electronic Structure of Coronene Doped with Nitrogen Atoms and Its Effect on CO2 Capture. ACS Omega, 7(33), 29283-29294.

- Nishina, Y., et al. (2010). Systematic Control of the Excited-State Dynamics and Carrier-Transport Properties of Functionalized Benzo[ghi]perylene and Coronene Derivatives. Chemistry - A European Journal, 16(33), 10134-10145.

- Cremer, D., & Zou, W. (2016). Quantitative Assessment of Aromaticity and Antiaromaticity Utilizing Vibrational Spectroscopy. The Journal of Organic Chemistry, 81(19), 8872-8887.

- Radenković, S., et al. (2021). Tuning the HOMO-LUMO gap of polycyclic conjugated molecules using benzo-annelation strategy. Physical Chemistry Chemical Physics, 23(42), 24355-24364.

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

- Wang, X., et al. (2020). An energetics assessment of benzo[a]tetracene and benzo[a]pyrene as triplet–triplet annihilation emitters. Molecular Systems Design & Engineering, 5(2), 437-445.

- Chen, Y. L., & Wang, C. M. (2014). Study on Pathway of Benzo(a)pyrene Generation by Quantum Chemistry Calculations. Asian Journal of Chemistry, 26(2), 587-591.

- Al-Omair, M. A. (2015). Ab Initio and Density Functional Theory (DFT) Study on Benzodiazepines. Journal of Computational and Theoretical Nanoscience, 12(8), 1735-1742.

- Poater, J., et al. (2017). How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? Comparison of functionals from different rungs of jacob's ladder.

- Chen, D., & Wang, H. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Energy Research, 9, 768512.

- Viskolcz, B., et al. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). Molecules, 24(6), 1040.

- Phillips, D. L., et al. (2023). Excited state dynamics of a Bodipy derivative with a twisted molecular structure: Combined experimental and theoretical studies. The Journal of Chemical Physics, 158(5), 054304.

- De Guidi, G., et al. (2008). Spectroscopic Properties of Some Derivatives of Polycyclic Aromatic Hydrocarbons. Photochemistry and Photobiology, 84(6), 1447-1453.

- Zhang, Y., et al. (2020). Comparative toxicity analysis of corannulene and benzo[a]pyrene in mice. Ecotoxicology and Environmental Safety, 202, 110925.

- Acree, Jr., W. E., & Tucker, S. A. (1995). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives.

- Wang, Y., et al. (2023). Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. Molecules, 28(14), 5269.

- Jerina, D. M., Thakker, D. R., & Yagi, H. (1978). Carcinogenicity of benzo[a]pyrene derivatives: The bay region theory. Pure and Applied Chemistry, 50(10), 1033-1044.

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. An energetics assessment of benzo[a]tetracene and benzo[a]pyrene as triplet–triplet annihilation emitters - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. iris.unica.it [iris.unica.it]

- 4. Electronic properties of the coronene series from thermally-assisted-occupation density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Discovery and History of Benzo[a]coronene: A Technical Guide for Researchers

Introduction

Benzo[a]coronene (C₂₈H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of a coronene core fused with an additional benzene ring. As a member of the extensive family of PAHs, it has been a subject of interest in the fields of organic chemistry, materials science, and environmental science. This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic strategies for this unique molecule, tailored for researchers, scientists, and drug development professionals. The narrative emphasizes the pioneering work of early chemists, the fundamental principles governing the stability of such compounds, and the modern synthetic methodologies that have enabled a deeper understanding of its properties and potential applications.

The Dawn of Polycyclic Aromatic Hydrocarbon Chemistry: The Pioneering Work of Erich Clar

The story of Benzo[a]coronene is intrinsically linked to the monumental contributions of the Austrian chemist Erich Clar, who is widely regarded as the "father" of modern polycyclic aromatic hydrocarbon chemistry.[1][2] His systematic investigations into the synthesis and properties of PAHs throughout the mid-20th century laid the theoretical and experimental groundwork for the entire field. Clar's seminal two-volume work, "Aromatische Kohlenwasserstoffe" (Aromatic Hydrocarbons), first published in 1941, became the definitive resource, meticulously documenting the syntheses, properties, and UV-visible absorption spectra of hundreds of PAHs.[1]

Clar's research was not merely a catalog of new compounds; he sought to understand the fundamental principles governing their stability and reactivity. This led to the formulation of his most enduring contribution, the "aromatic sextet theory," now famously known as Clar's rule .[3] This empirical rule posits that the resonance structure of a PAH with the largest number of disjoint aromatic π-sextets (benzene-like rings) is the most significant contributor to its overall stability and properties.[3] This concept proved to be a powerful predictive tool for understanding the electronic structure and chemical behavior of complex PAHs like Benzo[a]coronene.

The First Synthesis of Benzo[a]coronene: A Historical Perspective

One of the key early methods for the synthesis of complex PAHs, including those in the coronene family, was the Scholl reaction . This acid-catalyzed cyclization and dehydrogenation of aryl-aryl bonds provided a pathway to larger, more condensed aromatic systems. It is highly probable that the initial synthesis of Benzo[a]coronene was achieved through a multi-step process culminating in a Scholl-type reaction or a similar high-temperature cyclodehydrogenation of a suitably designed precursor.

The discovery and characterization of new PAHs in Clar's era relied heavily on classical analytical techniques. The primary methods for structural elucidation included:

-

Elemental Analysis: To determine the empirical formula (C₂₈H₁₄ for Benzo[a]coronene).

-

UV-Visible Spectroscopy: The characteristic absorption spectra of PAHs, often referred to as their "fingerprints," were crucial for identification and comparison with known compounds. Clar's extensive documentation of these spectra was instrumental in this regard.[1]

-

Melting Point Determination: A sharp and consistent melting point was a key indicator of a compound's purity.

Evolution of Synthetic Methodologies

The early synthetic routes to Benzo[a]coronene and other large PAHs were often low-yielding and required harsh reaction conditions. However, the foundational work of chemists like Clar paved the way for the development of more sophisticated and efficient synthetic strategies in the subsequent decades. Modern synthetic organic chemistry offers a diverse toolkit for the construction of complex aromatic systems with greater control and in higher yields.

Modern Synthetic Approaches

Contemporary methods for the synthesis of benzocoronenes and related structures often employ transition-metal-catalyzed cross-coupling reactions to construct the carbon skeleton, followed by a final cyclization step. Some of the key modern strategies include:

-

Suzuki and Stille Couplings: These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds between aromatic rings, allowing for the assembly of complex precursors.

-

Diels-Alder Reactions: This cycloaddition reaction can be employed to build the polycyclic framework in a controlled manner.

-

Oxidative Photocyclization: This method uses light to induce the cyclization and formation of new aromatic rings.

These modern techniques offer significant advantages over the classical methods, including milder reaction conditions, greater functional group tolerance, and the ability to introduce specific substituents onto the aromatic core, thereby tuning the molecule's electronic and physical properties.

Spectroscopic and Physicochemical Properties

The structural rigidity and extensive π-conjugation of Benzo[a]coronene give rise to distinct spectroscopic and physical properties.

| Property | Value/Description |

| Molecular Formula | C₂₈H₁₄ |

| Molecular Weight | 350.42 g/mol |

| Appearance | Typically a yellow or orange crystalline solid |

| Solubility | Sparingly soluble in common organic solvents |

| UV-Visible Absorption | Exhibits characteristic strong absorption bands in the UV and visible regions, a hallmark of large PAHs. |

| Fluorescence | Often displays fluorescence, a property that is exploited in various applications. |

Data compiled from various sources.

Experimental Protocols: A Representative Classical Synthesis

While modern methods are now prevalent, understanding the historical context requires an appreciation for the classical synthetic approaches. Below is a representative, generalized protocol for a Scholl-type reaction that could have been employed for the final cyclization step in an early synthesis of Benzo[a]coronene.

Protocol: Scholl Reaction for Aromatic Cyclodehydrogenation

Objective: To induce intramolecular aryl-aryl coupling and dehydrogenation to form a new aromatic ring.

Materials:

-

A suitable polycyclic aromatic precursor (e.g., a molecule containing two strategically positioned phenyl groups that can undergo cyclization).

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, ferric chloride).

-

High-boiling point solvent (e.g., dichlorobenzene, nitrobenzene) or a molten salt medium.

-

Inert atmosphere (e.g., nitrogen or argon).

Procedure:

-